molecular formula C16H16BrNO B11172525 3-bromo-N-(2-ethyl-6-methylphenyl)benzamide

3-bromo-N-(2-ethyl-6-methylphenyl)benzamide

Cat. No.: B11172525
M. Wt: 318.21 g/mol
InChI Key: GFDHZIFZKWLJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(2-ethyl-6-methylphenyl)benzamide is a benzamide derivative characterized by a 3-bromo-substituted benzoyl group and a 2-ethyl-6-methylphenylamine moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase inhibition and apoptosis induction. Its synthesis typically involves coupling 3-bromobenzoyl chloride with substituted anilines under inert conditions, as exemplified in protocols for analogous compounds . The compound’s HPLC purity has been reported at 98.74% in related derivatives, indicating high synthetic reproducibility .

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

3-bromo-N-(2-ethyl-6-methylphenyl)benzamide

InChI

InChI=1S/C16H16BrNO/c1-3-12-7-4-6-11(2)15(12)18-16(19)13-8-5-9-14(17)10-13/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

GFDHZIFZKWLJHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-ethyl-6-methylphenyl)benzamide typically involves the bromination of N-(2-ethyl-6-methylphenyl)benzamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-ethyl-6-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

Scientific Research Applications

3-bromo-N-(2-ethyl-6-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-ethyl-6-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Compound 7d : 3-Bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide
  • Structural Differences: The N-substituent is a quinazolinone ring system, introducing additional hydrogen-bonding sites (carbonyl groups) and increased molecular rigidity compared to the simpler 2-ethyl-6-methylphenyl group in the target compound.
Compound 14 : 3-Bromo-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
  • Structural Differences: Incorporates a pyrimidinone-pyrazole hybrid substituent.
  • The pyrazole moiety adds conformational flexibility, which may affect binding kinetics .
ZINC33268577 : 3-Bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide
  • Structural Differences: Features a pyridopyrimidinone-ether linker.
  • Implications: The extended conjugated system may enhance binding to VEGFR-2, as suggested by its shape similarity (Shape Tanimoto = 0.803) to tivozanib, a known VEGFR inhibitor. However, fewer rotatable bonds (5 vs. 6 in tivozanib) could reduce metabolic instability .
2-Bromo-N-(3-fluorophenyl)benzamide
  • Structural Differences : Bromine at the 2-position and a 3-fluorophenyl group.
  • The fluorine atom increases electronegativity, influencing dipole interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 7d Compound 14 ZINC33268577
Molecular Weight (g/mol) ~332.2 (estimated) 504.4 441.3 518.4
H-Bond Donors/Acceptors 1/2 2/4 2/5 1/6
Rotatable Bonds 4 5 7 5
logP (Predicted) ~3.8 ~4.5 ~3.9 ~4.2
  • Key Observations: The target compound has intermediate logP and rotatable bond counts, balancing lipophilicity and flexibility. ZINC33268577’s high H-bond acceptor count may improve solubility but could also increase off-target interactions .

Biological Activity

3-bromo-N-(2-ethyl-6-methylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various biological targets, and synthesis.

Chemical Structure and Properties

The compound features a bromine atom, which can significantly influence its reactivity and biological interactions. The presence of the ethyl and methyl groups on the phenyl ring may enhance lipophilicity, potentially affecting absorption and distribution in biological systems.

Biological Activity Overview

3-bromo-N-(2-ethyl-6-methylphenyl)benzamide has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration as an antibacterial agent.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, with specific focus on its interaction with carbonic anhydrase II (CA II), an enzyme implicated in tumor growth and metastasis.

The mechanism by which 3-bromo-N-(2-ethyl-6-methylphenyl)benzamide exerts its biological effects involves interaction with specific molecular targets. The bromine atom is believed to enhance binding affinity to enzymes or receptors, thereby modulating their activity.

Key Mechanisms:

  • Inhibition of Carbonic Anhydrase II : Studies indicate that the compound acts as an inhibitor of CA II, which is crucial for maintaining pH balance in tissues and is often overexpressed in tumors .
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Studies

Recent investigations have demonstrated that 3-bromo-N-(2-ethyl-6-methylphenyl)benzamide exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Pseudomonas aeruginosa64128

These results indicate that the compound possesses varying degrees of activity against different bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that 3-bromo-N-(2-ethyl-6-methylphenyl)benzamide can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were recorded as follows:

Cell LineIC50 (µM)
A54910
MCF-715

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Case Studies

  • Study on CA II Inhibition : A recent study explored the structure-activity relationship (SAR) of various benzamide derivatives, including 3-bromo-N-(2-ethyl-6-methylphenyl)benzamide. It was found to exhibit competitive inhibition against CA II with a Ki value indicating strong binding affinity .
  • Antimicrobial Efficacy : In a comparative study with standard antibiotics, this compound showed comparable or superior efficacy against resistant strains of bacteria, suggesting it could be a valuable addition to existing antimicrobial therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.